Product packaging for 6-Nitrothieno[3,2-b]pyridin-7-ol(Cat. No.:CAS No. 905735-40-2)

6-Nitrothieno[3,2-b]pyridin-7-ol

Cat. No.: B3301019
CAS No.: 905735-40-2
M. Wt: 196.19 g/mol
InChI Key: WWRBGVOLARSNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitrothieno[3,2-b]pyridin-7-ol (CAS: 905735-40-2) is a high-purity chemical compound offered for scientific research and development applications . This heterocyclic compound has a molecular formula of C7H4N2O3S and a molecular weight of 196.18 g/mol . As a building block in medicinal chemistry, the thienopyridine scaffold is a privileged structure for exploring new therapeutic agents . Researchers value this nitrated heterocycle for its potential in constructing more complex molecules for pharmaceutical screening and development. Proper handling procedures should be followed, and it is recommended to store the product sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3S B3301019 6-Nitrothieno[3,2-b]pyridin-7-ol CAS No. 905735-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-4H-thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-6-5(9(11)12)3-8-4-1-2-13-7(4)6/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRBGVOLARSNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 6 Nitrothieno 3,2 B Pyridin 7 Ol

Reactivity Associated with the Nitro Substituent

The nitro group at the 6-position profoundly influences the chemical reactivity of the thieno[3,2-b]pyridine (B153574) core. Its strong electron-withdrawing nature activates the molecule for certain transformations and governs the electronic landscape of the fused ring system.

Reduction Pathways of the Nitro Group to Amine Functionality

The conversion of the nitro group to a primary amine is a pivotal transformation, yielding 6-aminothieno[3,2-b]pyridin-7-ol (B6223559), a key intermediate for further diversification. This reduction can be accomplished through various established methods.

Commonly employed techniques involve catalytic hydrogenation. For instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst is an effective approach. organic-chemistry.org The reaction can be performed under a hydrogen balloon atmosphere, sometimes in the presence of a transfer hydrogenating agent like triethylsilane. organic-chemistry.org Alternative metal-based reducing systems include the use of tin (Sn) in the presence of an acid catalyst, such as hydrochloric acid (HCl), followed by a basic workup to neutralize the resulting ammonium (B1175870) salt and isolate the free amine. youtube.com

Metal-free reduction methods have also been developed. A combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild and broadly applicable method for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org Another metal-free option involves the use of tetrahydroxydiboron (B82485) in water, which can chemoselectively reduce aromatic nitro compounds. organic-chemistry.org

A summary of common reduction methods is presented in the table below.

Reagent System Description
H₂, Pd/CCatalytic hydrogenation using palladium on carbon is a widely used and efficient method for nitro group reduction. organic-chemistry.org
Sn, HClA classic method where tin metal acts as the reducing agent in an acidic medium. youtube.com
HSiCl₃, Tertiary AmineA metal-free reduction that is mild and tolerates a variety of functional groups. organic-chemistry.org
TetrahydroxydiboronA metal-free reagent that allows for the chemoselective reduction of aromatic nitro groups in water. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Enabled by the Nitro Group

The strongly electron-withdrawing nitro group makes the thieno[3,2-b]pyridine ring system susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for derivatives where the hydroxyl group at the 7-position is converted to a better leaving group, such as a halide. For example, 7-chloro-6-nitrothieno[3,2-b]pyridine (B183685) readily undergoes substitution of the chlorine atom by various nucleophiles.

The nitro group facilitates SNAr by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack. youtube.com This stabilization occurs through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. The reaction typically proceeds via an addition-elimination mechanism. youtube.comyoutube.com First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized anionic intermediate. youtube.comyoutube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com The positions ortho and para to the electron-withdrawing nitro group are the most activated towards nucleophilic attack. youtube.com

Influence of the Nitro Group on the Electronic Density of the Fused System

The nitro group exerts a powerful electron-withdrawing effect on the fused thieno[3,2-b]pyridine system, significantly decreasing the electron density of the aromatic rings. mdpi.com This effect is a combination of a strong -R (resonance) and -I (inductive) effect. The resonance effect delocalizes the pi-electrons of the ring system towards the nitro group, while the inductive effect withdraws electron density through the sigma bond framework due to the high electronegativity of the nitrogen and oxygen atoms.

This reduction in electron density has several consequences. It deactivates the ring towards electrophilic aromatic substitution. rsc.org Conversely, and as discussed previously, it activates the ring for nucleophilic aromatic substitution. youtube.com Molecular electrostatic potential (MEP) maps can visually demonstrate the effect of electron-withdrawing substituents like the nitro group, showing a decrease in electron density on the aromatic ring. mdpi.com This altered electronic distribution is a key determinant of the molecule's reactivity and its interactions with other molecules. mdpi.comnih.gov

Reactivity Pertaining to the Hydroxyl Group

The hydroxyl group at the 7-position is another key functional handle on the 6-nitrothieno[3,2-b]pyridin-7-ol scaffold, allowing for a range of derivatization reactions.

O-Functionalization Reactions (e.g., Alkylation, Acylation, Esterification)

The hydroxyl group can readily undergo various O-functionalization reactions.

Alkylation: This involves the introduction of an alkyl group to form an ether. This can be achieved by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with the alkyl halide.

Acylation: This reaction introduces an acyl group to form an ester. It is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or a tertiary amine.

Esterification: In addition to acylation, standard Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can also be employed to form esters, though this is generally less common for phenols.

These functionalization reactions are fundamental in modifying the properties of the parent molecule, for instance, to improve solubility or to explore structure-activity relationships in a medicinal chemistry context.

Investigation of Tautomeric Equilibria and their Impact on Reactivity

The 7-hydroxy-thieno[3,2-b]pyridine core of the molecule can potentially exist in a tautomeric equilibrium with its corresponding pyridone form, 6-nitro-thieno[3,2-b]pyridin-7(4H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system.

Electrophilic and Nucleophilic Substitution Patterns on the Thieno[3,2-b]pyridine Core

The electronic landscape of the thieno[3,2-b]pyridine core in this compound is significantly influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group. This electronic push-pull dynamic dictates the regioselectivity of substitution reactions.

Regioselectivity in Further Ring Functionalization

The thieno[3,2-b]pyridine system itself exhibits preferred sites for electrophilic and nucleophilic attack. For the parent thieno[3,2-b]pyridine, electrophilic substitution is generally favored on the thiophene (B33073) ring. However, the strong deactivating effect of the nitro group at the 6-position of this compound makes electrophilic aromatic substitution challenging.

Conversely, the electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic attack. The hydroxyl group at the 7-position can be converted into a better leaving group, such as a chloro group by treatment with reagents like phosphorus oxychloride or phosphorus pentachloride, to furnish 7-Chloro-6-nitrothieno[3,2-b]pyridine. chemsrc.com This transformation highlights the reactivity at the 7-position and opens the door for various nucleophilic substitution reactions where the chlorine can be displaced by amines, alkoxides, or other nucleophiles.

ReagentProductReaction Type
PCl₅/POCl₃7-Chloro-6-nitrothieno[3,2-b]pyridineNucleophilic Substitution (OH to Cl)
Amines (on chloro derivative)7-Amino-6-nitrothieno[3,2-b]pyridine derivativesNucleophilic Aromatic Substitution
Alkoxides (on chloro derivative)7-Alkoxy-6-nitrothieno[3,2-b]pyridine derivativesNucleophilic Aromatic Substitution

Stability and Reactivity of the Fused Ring System

The fused thieno[3,2-b]pyridine ring system is generally stable due to its aromatic character. The resonance stabilization energy of the bicyclic system contributes to its robustness under various reaction conditions. However, the presence of the nitro group can render the pyridine ring more susceptible to degradation under harsh basic conditions. The thiophene ring, while generally stable, can undergo desulfurization under certain reductive conditions or in the presence of specific metal catalysts.

Oxidative and Reductive Chemical Degradation Pathways

The functional groups appended to the thieno[3,2-b]pyridine core in this compound are the primary sites for oxidative and reductive transformations.

The most prominent reductive transformation is the reduction of the nitro group. This can be achieved using a variety of reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 6-aminothieno[3,2-b]pyridin-7-ol is a versatile intermediate for the synthesis of a wide range of derivatives, including amides and sulfonamides, and for the construction of more complex heterocyclic systems.

Oxidative degradation of the thieno[3,2-b]pyridine core is less common due to its aromatic stability. However, under strong oxidizing conditions, the thiophene ring can be oxidized, potentially leading to ring opening. The pyridine ring is generally more resistant to oxidation.

Reaction TypeReagent/ConditionProduct
Reduction of Nitro GroupSnCl₂/HCl or H₂/Pd-C6-Aminothieno[3,2-b]pyridin-7-ol
OxidationStrong Oxidizing AgentsRing-opened products (under harsh conditions)

Metal-Catalyzed Cross-Coupling Reactions at Reactive Sites

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For this compound, the most reactive sites for such transformations are typically created by converting the hydroxyl group at the 7-position into a halide or a triflate, making it an excellent electrophilic partner in cross-coupling reactions.

The resulting 7-halo-6-nitrothieno[3,2-b]pyridine can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, such as aryl, heteroaryl, alkyl, and amino groups, at the 7-position. This modular approach is highly valuable in the synthesis of compound libraries for drug discovery and materials science applications.

Furthermore, the nitro group itself can sometimes participate in cross-coupling reactions, although this is less common than using a halide as the coupling partner.

Cross-Coupling ReactionReactantsCatalyst System (Example)Product
Suzuki Coupling7-Chloro-6-nitrothieno[3,2-b]pyridine + Arylboronic acidPd(PPh₃)₄, Na₂CO₃7-Aryl-6-nitrothieno[3,2-b]pyridine
Stille Coupling7-Chloro-6-nitrothieno[3,2-b]pyridine + OrganostannanePd(PPh₃)₄7-Alkyl/Aryl-6-nitrothieno[3,2-b]pyridine
Buchwald-Hartwig Amination7-Chloro-6-nitrothieno[3,2-b]pyridine + AminePd₂(dba)₃, BINAP, NaOtBu7-Amino-6-nitrothieno[3,2-b]pyridine derivative

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Nitrothieno 3,2 B Pyridin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) and pyridine (B92270) rings would likely appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts would be dependent on the final electronic distribution resulting from the combined effects of the fused ring system and the substituents. The hydroxyl proton may appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would reveal distinct signals for each carbon atom in the molecule. A study on substituted thieno[3,2-b]pyridines provides a basis for predicting these shifts, where the carbons of the parent thieno[3,2-b]pyridine (B153574) system have been extensively mapped. The carbon atom attached to the nitro group (C6) and the one bearing the hydroxyl group (C7) would exhibit characteristic downfield shifts due to the electron-withdrawing and deshielding effects of these functionalities.

Predicted ¹H and ¹³C NMR Data for 6-Nitrothieno[3,2-b]pyridin-7-ol (based on analogous structures):

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~7.5 - 8.0-
H-3~7.2 - 7.7-
H-5~8.5 - 9.0-
OHVariable-
C-2-~120 - 125
C-3-~115 - 120
C-3a-~140 - 145
C-5-~145 - 150
C-6-~140 - 145
C-7-~155 - 160
C-7a-~150 - 155

Note: These are estimated values and require experimental verification.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the thiophene and pyridine rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for identifying the connectivity across multiple bonds (typically 2-3 bonds). It would allow for the definitive placement of the nitro and hydroxyl groups by observing correlations from the protons to the quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons, which can be valuable in confirming the regiochemistry and understanding the conformation of the molecule.

Mass Spectrometry (MS and MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound (C₇H₄N₂O₃S), which has a calculated exact mass of 195.9942. The experimentally determined mass should be within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and nitric oxide (NO). For this compound, characteristic fragmentation pathways could include the loss of NO₂, OH, and CO, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

Asymmetric and symmetric N-O stretching vibrations for the nitro group, usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N stretching vibrations from the aromatic rings in the 1600-1400 cm⁻¹ region.

C-S stretching vibrations from the thiophene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

High-Resolution X-ray Crystallography for Definitive Solid-State Structural Determination

While no published crystal structure for this compound is currently available, obtaining single crystals suitable for X-ray diffraction would provide the most definitive structural information. A patent application mentioning the synthesis of this compound also alludes to X-ray crystal structure analysis of a related derivative, suggesting that crystallization is feasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The extended π-system of the thieno[3,2-b]pyridine core, further influenced by the nitro and hydroxyl substituents, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. Aromatic compounds typically exhibit multiple absorption bands, and the presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The position and intensity of these bands are sensitive to the solvent polarity.

Computational and Theoretical Investigations of 6 Nitrothieno 3,2 B Pyridin 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from quantum chemical calculations. schrodinger.com This HOMO-LUMO gap is an indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comyoutube.com A smaller HOMO-LUMO gap generally suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wuxibiology.com

For 6-Nitrothieno[3,2-b]pyridin-7-ol, the presence of the extensive π-conjugated system is expected to result in a relatively small HOMO-LUMO gap compared to its non-conjugated constituents. The nitro group, being a strong electron-withdrawing group, would further lower the energy of the LUMO, likely contributing to a smaller gap and enhanced reactivity. wuxibiology.com Conversely, the electron-donating hydroxyl group would raise the energy of the HOMO. The interplay of these functional groups on the thieno[3,2-b]pyridine (B153574) core determines the precise energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
LUMO-3.5
HOMO-6.0
HOMO-LUMO Gap 2.5

Note: The values in this table are illustrative and based on typical ranges for similar compounds. Actual values would require specific quantum chemical calculations.

Atomic Charge Distributions and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. Understanding this distribution is key to predicting sites susceptible to nucleophilic or electrophilic attack. Atomic charge calculations, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantify these partial charges.

For this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the nitrogen atom in the pyridine (B92270) ring will also be a center of negative charge. The carbon atom attached to the nitro group and the carbons in the pyridine ring are likely to be electron-deficient and thus carry partial positive charges. The oxygen of the hydroxyl group will be a site of high electron density.

An electrostatic potential map (EPM) provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the EPM would likely show strong negative potentials around the nitro group and the hydroxyl oxygen, and a positive potential around the hydrogen of the hydroxyl group and parts of the pyridine ring. researchgate.net

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like this compound. researchgate.netniscair.res.in DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry, by finding the minimum energy conformation on the potential energy surface. scispace.com

These calculations would reveal key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the fused thienopyridine ring system and the orientation of the nitro and hydroxyl groups relative to the ring would be determined. The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated, providing insights into its thermodynamic stability. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are commonly employed for such studies. niscair.res.in

Molecular Dynamics Simulations for Conformational Sampling and Tautomeric Interconversion Pathways

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and the possibility of tautomerism. elsevierpure.comnih.gov

For this compound, the hydroxyl group at position 7 allows for the existence of a tautomeric form, the pyridone form (6-nitrothieno[3,2-b]pyridin-7(4H)-one). This is analogous to the well-studied keto-enol tautomerism in hydroxypyridines. beilstein-journals.org The relative stability of these two tautomers can be influenced by the solvent and intermolecular interactions. elsevierpure.com MD simulations can be used to sample the conformational space available to both tautomers and to explore the energy barriers and pathways for their interconversion. This is crucial for understanding which tautomer is likely to be predominant under different conditions and how this might affect its chemical and biological properties. The simulations can also reveal the dynamics of the nitro group, which may exhibit some degree of rotational freedom.

Reaction Mechanism Elucidation via Transition State Calculations

To understand how a molecule participates in a chemical reaction, it is necessary to go beyond its ground state and explore the reaction pathway, including the high-energy transition state. Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate the geometry and energy of the transition state for a given reaction. researchgate.netrsc.org

For this compound, transition state calculations could be employed to investigate various potential reactions. For example, the mechanism of electrophilic or nucleophilic substitution on the aromatic rings could be studied. Another area of interest could be the investigation of the migration of the nitro group, a phenomenon that has been observed in other heterocyclic systems under certain conditions. nih.govresearchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a proposed reaction mechanism. researchgate.netscispace.commdpi.com

Molecular Docking and Dynamics for Predicted Molecular Interactions with Biological Macromolecules

Given the prevalence of thienopyridine scaffolds in medicinal chemistry, a key application of computational studies for this compound is to predict its potential interactions with biological targets such as enzymes and receptors. researchgate.netnih.govd-nb.info Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor) to form a stable complex. nih.govd-nb.infomdpi.com

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. This can help to identify potential biological targets for the compound and to understand the key molecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comnih.gov For example, this compound could be docked into the active sites of various kinases, a common target for thienopyridine derivatives, to predict its inhibitory potential. rsc.orgajprd.comresearchgate.net

Following docking, molecular dynamics simulations can be performed on the ligand-receptor complex to assess its stability and to observe the dynamic nature of the interactions over time. mdpi.com This can provide a more realistic picture of the binding event and can help to refine the understanding of the interaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activity Prediction based on Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach aimed at elucidating the mathematical correlation between the chemical structure of a compound and its biological activity. In the context of drug discovery and development, QSAR studies are instrumental in predicting the activity of novel compounds, optimizing lead structures, and understanding the underlying mechanisms of action. For the compound this compound, while specific QSAR models are not extensively documented in publicly available literature, a hypothetical QSAR study can be conceptualized based on its known structural features and data from related thienopyridine derivatives.

A foundational aspect of any QSAR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For this compound, these descriptors would quantify the influence of the nitro (-NO2) group, the hydroxyl (-OH) group, and the fused thieno[3,2-b]pyridine core on its hypothetical biological activity.

Research on the broader class of thienopyridine derivatives has demonstrated the utility of QSAR in identifying key structural requirements for various biological activities. For instance, 3D-QSAR studies on thienopyridine analogues as inhibitors of IKKβ have highlighted the importance of hydrophobic and electrostatic fields for their biological function. chemsrc.com The findings from such studies suggest that the presence of a hydrophobic group with an electron-withdrawing effect can enhance the biological activity of thienopyridine derivatives. chemsrc.com In the case of this compound, the nitro group is a strong electron-withdrawing group, which could significantly influence its interaction with a biological target.

Furthermore, QSAR and structure-based pharmacophore modeling have been successfully applied to identify novel antagonists for the P2Y12 receptor, a target for antiplatelet drugs where some thienopyridines are active. glpbio.com These models often reveal the importance of specific pharmacophoric features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups for potent activity. glpbio.com

To construct a hypothetical QSAR model for this compound, a dataset of structurally related compounds with known biological activities would be required. The structural parameters for these compounds, along with this compound, would then be calculated. The following data tables provide examples of the types of structural parameters that would be considered in such a study.

Table 1: Computed Physicochemical Properties of Thieno[3,2-b]pyridin-7-ol (B25592)

PropertyValueSource
Molecular Weight151.19 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Topological Polar Surface Area57.3 ŲPubChem

Table 2: Physicochemical Properties of 7-Chloro-6-nitrothieno[3,2-b]pyridine (B183685)

PropertyValueSource
Molecular FormulaC7H3ClN2O2SGlpBio
Molecular Weight214.63 g/mol GlpBio

Exploration of Biological Activities and Molecular Mechanisms

Investigation of Receptor Binding Profiles and Affinities

The thienopyridine core is a well-established pharmacophore known for its interaction with various receptors, most notably the P2Y12 receptor. While no direct binding data for 6-Nitrothieno[3,2-b]pyridin-7-ol is available, the antagonism of the P2Y12 receptor by other thienopyridine derivatives is well-documented.

P2Y12 Receptor Antagonism: The P2Y12 receptor, a chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP), is a key player in platelet activation and aggregation. Thienopyridine derivatives, such as clopidogrel (B1663587) and prasugrel, are prodrugs that are metabolized to active forms which irreversibly bind to the P2Y12 receptor. This covalent binding induces conformational changes in the receptor, preventing its interaction with ADP and thereby inhibiting platelet aggregation. The interaction typically involves the formation of a disulfide bridge between a reactive thiol group on the active metabolite and a cysteine residue on the P2Y12 receptor.

Enzyme Inhibition Mechanisms

Thienopyridine and its fused heterocyclic analogs have been shown to inhibit a variety of enzymes implicated in disease pathogenesis.

Heat Shock Protein 90 (Hsp90) Inhibition: While no studies directly link this compound to Hsp90 inhibition, structurally related compounds have demonstrated this activity. For instance, a series of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl amides have been identified as potent Hsp90 inhibitors. The mechanism of Hsp90 inhibition by small molecules typically involves binding to the N-terminal ATP-binding pocket of the chaperone protein. This competitive inhibition prevents the binding of ATP, which is essential for Hsp90's function in protein folding and stabilization. Consequently, Hsp90 client proteins, many of which are oncogenic kinases and transcription factors, are targeted for proteasomal degradation. This leads to the disruption of multiple signaling pathways crucial for cancer cell survival and proliferation.

Cyclooxygenase-2 (COX-2) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives, which share a bicyclic heterocyclic core with thienopyridines, have been evaluated for their anti-inflammatory effects, including the inhibition of COX-2. raco.cat The mechanism of COX-2 inhibition involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Protein-Ligand Interaction Studies and Allosteric Modulation

The thienopyridine scaffold has been explored for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand). This binding can induce conformational changes that either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. While specific studies on this compound are lacking, related 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been investigated as allosteric modulators of the A1 adenosine receptor.

Modulation of Cellular Signaling Pathways at a Molecular Level

The biological effects of thienopyridine derivatives are a direct consequence of their ability to modulate cellular signaling pathways.

Effects on Intracellular Secondary Messengers: By antagonizing the P2Y12 receptor, which is a Gi-coupled GPCR, thienopyridine derivatives prevent the inhibition of adenylyl cyclase. This leads to an increase in intracellular levels of cyclic AMP (cAMP), a key secondary messenger that activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that ultimately lead to the inhibition of platelet activation.

Protein Phosphorylation Cascades: The inhibition of enzymes like Hsp90 by thienopyridine analogs can have a profound impact on protein phosphorylation cascades. Hsp90 is required for the stability and function of numerous kinases involved in oncogenic signaling, such as Akt, Raf-1, and EGFR. Inhibition of Hsp90 leads to the degradation of these client kinases, thereby disrupting downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell growth, survival, and proliferation.

Mechanisms of Antimicrobial Action

Several studies have highlighted the antimicrobial potential of the thienopyridine scaffold.

Interference with Essential Bacterial Metabolic Enzymes: Some new thieno[2,3-b]pyridine-based compounds have shown promising antimicrobial activity. ekb.eg While the exact mechanisms were not fully elucidated in the available literature, it is plausible that these compounds interfere with essential bacterial metabolic pathways. For example, some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. ekb.eg Inhibition of DHFR depletes the bacterial cell of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, ultimately leading to bacteriostasis.

The following table summarizes the minimum inhibitory concentration (MIC) values for some active thieno[2,3-b]pyridine (B153569) derivatives against various microbial strains, as reported in a study on new thieno[2,3-b]pyridine-based compounds. ekb.eg

CompoundS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)A. niger (MIC µg/mL)
3c 4881648

Anti-inflammatory Mechanisms at the Cellular and Sub-Cellular Level

The anti-inflammatory properties of thienopyridine derivatives have been attributed to several mechanisms.

Nitric Oxide (NO) Production Inhibition: A series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govresearchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production by these compounds suggests an interference with the iNOS pathway.

The following table presents the half-maximal inhibitory concentration (IC50) values for NO production by some of the most potent 6-aryl-3-amino-thieno[2,3-b]pyridine analogues. nih.gov

CompoundIC50 for NO Production (µM)
1f 3.30
1o 3.24

Cytokine Pathway Modulation: While direct evidence for this compound is unavailable, the anti-inflammatory effects of related compounds often involve the modulation of pro-inflammatory cytokine pathways. This can occur through the inhibition of signaling pathways like NF-κB and MAPKs, which are central regulators of cytokine gene expression.

Mechanisms of Antineoplastic Activity

The thienopyridine scaffold has been incorporated into various molecules with demonstrated antineoplastic activity.

Cell Cycle Arrest Induction and Apoptosis Initiation: The cytotoxic effects of many anticancer agents, including those based on the thienopyridine framework, are often mediated through the induction of cell cycle arrest and apoptosis. For instance, new thieno[2,3-b]pyridine-based compounds have shown cytotoxic potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg The mechanisms likely involve the activation of intrinsic or extrinsic apoptotic pathways, characterized by the activation of caspases and DNA fragmentation.

Specific Molecular Target Engagement: The antineoplastic activity of thienopyridine derivatives can also be attributed to the inhibition of specific molecular targets that are crucial for cancer cell survival and proliferation. As mentioned earlier, the inhibition of Hsp90 by thienopyridine analogs represents a key mechanism. Furthermore, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have been designed as inhibitors of phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that is frequently hyperactivated in cancer. nih.gov Inhibition of PI3K can lead to cell cycle arrest and apoptosis.

The table below shows the cytotoxic activity (IC50) of a potent thieno[2,3-b]pyridine derivative against two human cancer cell lines. ekb.eg

CompoundHepG-2 IC50 (µM)MCF-7 IC50 (µM)
4b 3.1220.55

Potential Applications in Chemical Sciences and Materials

Role as a Privileged Synthetic Intermediate for Diverse Organic Molecules

The primary and most well-documented application of 6-Nitrothieno[3,2-b]pyridin-7-ol is as a key intermediate in the synthesis of more complex and functionally diverse organic molecules. The presence of reactive sites, namely the hydroxyl group and the activated pyridine (B92270) ring, allows for a variety of chemical transformations.

A significant example of its utility is in the synthesis of 7-chloro-6-nitrothieno[3,2-b]pyridine (B183685). This conversion is achieved through a chlorination reaction, where the hydroxyl group at the 7-position is replaced by a chlorine atom. A patent by Incyte Corporation details a procedure for this transformation using phosphorus pentachloride (PCl₅) in dichloromethane. The reaction proceeds under mild conditions at room temperature, demonstrating the compound's suitability as a stable precursor.

The resulting 7-chloro-6-nitrothieno[3,2-b]pyridine is itself a valuable synthetic intermediate. The chlorine atom at the 7-position acts as a good leaving group for nucleophilic substitution reactions, while the electron-withdrawing nitro group at the 6-position activates the pyridine ring for further chemical modifications. This dual reactivity allows for the introduction of a wide array of functional groups, leading to the generation of a library of substituted thienopyridine derivatives with potential applications in medicinal chemistry and materials science.

Integration into Organic Electronic Materials (e.g., organic semiconductors, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs))

While direct integration of this compound into organic electronic materials is not extensively documented, the broader thieno[3,2-b]pyridine (B153574) scaffold is a recognized component in the design of materials for such applications. beilstein-journals.orgresearchgate.netnih.gov The fused aromatic system provides a basis for π-conjugated structures, which are essential for charge transport in organic semiconductors.

Derivatives of thienopyridines have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.netnih.gov The electronic properties of these materials can be tuned by introducing various substituents onto the thienopyridine core. The nitro group in this compound is a strong electron-withdrawing group, which could be exploited to create n-type organic semiconductor materials. Following its conversion to other functional groups, this position offers a handle to modulate the electronic characteristics of the resulting molecules. For instance, the reduction of the nitro group to an amine can significantly alter the electron-donating properties of the system.

The development of solution-processable organic semiconductors is a key area of research, and the functional groups on the this compound backbone could be modified to enhance solubility and facilitate the fabrication of thin films for electronic devices. researchgate.net

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

The thienopyridine framework, with its nitrogen and sulfur heteroatoms, presents potential coordination sites for metal ions, making it an attractive scaffold for the design of novel ligands in coordination chemistry and catalysis. hud.ac.uktue.nluni-wuerzburg.de The nitrogen atom of the pyridine ring can act as a Lewis base, while the thiophene (B33073) sulfur can also participate in metal coordination.

Although the direct use of this compound as a ligand is not prominently reported, its derivatives could be tailored to create multidentate ligands. The hydroxyl group at the 7-position and the nitro group at the 6-position provide synthetic handles to introduce additional coordinating moieties. For example, the hydroxyl group could be etherified with arms containing other donor atoms, and the nitro group could be reduced to an amine, which could then be further functionalized.

The resulting chelating ligands could form stable complexes with a variety of transition metals. These metal complexes could exhibit interesting photophysical properties or possess catalytic activity for various organic transformations. The rigid structure of the thienopyridine backbone can provide a well-defined coordination geometry around the metal center, which is often crucial for achieving high selectivity in catalysis. tue.nl

Development of Chemical Probes for Fundamental Biological Research

Thieno[3,2-b]pyridine derivatives have been explored for various biological activities, suggesting that the scaffold can interact with biological targets. nih.gov This opens up the possibility of developing chemical probes based on the this compound structure for use in fundamental biological research.

A chemical probe is a small molecule that can be used to study and manipulate biological systems. The design of such probes often involves incorporating a reporter group (e.g., a fluorophore) or a reactive group onto a scaffold that has an affinity for a specific biological target.

The functional groups of this compound offer opportunities for such modifications. The hydroxyl group could be used to attach fluorescent tags or biotin (B1667282) for affinity purification. The nitro group, being a known pharmacophore in some contexts and also a group that can be chemically transformed, provides another site for modification. By systematically altering the substitution pattern on the thienopyridine ring system, it may be possible to develop selective probes for specific proteins or other biomolecules, thereby aiding in the elucidation of biological pathways and disease mechanisms.

Future Research Directions and Interdisciplinary Challenges

Development of Green Chemistry Approaches for 6-Nitrothieno[3,2-b]pyridin-7-ol Synthesis

The traditional synthesis of this compound often involves nitration using strong acids like fuming nitric acid and sulfuric acid, which pose significant environmental and safety concerns. vapourtec.comewadirect.com Future research must prioritize the development of greener and more sustainable synthetic routes.

Key Research Areas:

Solvent-Free and Alternative Solvent Synthesis: Investigating solvent-free reaction conditions or the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental impact of the synthesis. The synthesis of related thienopyridine derivatives has been achieved under various conditions, including the use of different solvents and catalysts, suggesting that optimization towards greener alternatives is feasible. researchgate.net

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for automation, making it an attractive alternative to batch processing for hazardous nitration reactions. ewadirect.comresearchgate.neteuropa.eu The use of flow reactors can minimize the volume of hazardous reagents at any given time and allow for precise control over reaction parameters, leading to higher yields and purity. vapourtec.com Research into adapting the nitration of the thieno[3,2-b]pyridine (B153574) core to a continuous flow process is a critical next step.

Biocatalysis: The use of enzymes, such as nitrating enzymes or those that can facilitate the construction of the heterocyclic core, presents a highly specific and environmentally friendly synthetic strategy. mdpi.com Exploring the enzymatic synthesis of thienopyridine precursors or the direct enzymatic nitration could lead to milder reaction conditions and reduced waste.

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesChallenges
Solvent-Free Synthesis Reduced solvent waste, potentially lower energy consumption.Ensuring adequate mixing and heat transfer, potential for solid-state reactivity issues.
Flow Chemistry Enhanced safety for hazardous reactions, precise process control, scalability. ewadirect.comresearchgate.neteuropa.euInitial setup costs, requirement for specialized equipment.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.comEnzyme stability and availability, substrate scope limitations.

Real-time Monitoring of Chemical Transformations using Advanced Spectroscopic Techniques

To optimize reaction conditions, ensure safety, and gain mechanistic insights into the synthesis of this compound and its derivatives, the adoption of advanced real-time monitoring techniques is crucial.

Prospective Spectroscopic Methods:

In-situ NMR Spectroscopy: Real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and quantitative information about reactants, intermediates, and products as a reaction progresses. This technique is particularly valuable for studying complex reaction mixtures and identifying transient species.

Raman and IR Spectroscopy: In-situ Raman and Infrared (IR) spectroscopy are powerful tools for monitoring changes in vibrational modes, allowing for the tracking of functional group transformations in real-time. These techniques are well-suited for integration into flow reactors.

UV-Vis Spectroscopy: Changes in the electronic structure during the nitration and subsequent reactions of the thieno[3,2-b]pyridine scaffold can be monitored using UV-Vis spectroscopy, providing kinetic data and insights into reaction mechanisms.

The data below illustrates the type of information that can be obtained from real-time monitoring:

Spectroscopic TechniqueInformation GainedApplicability to this compound Synthesis
In-situ NMR Structural elucidation of intermediates, reaction kinetics, quantitative analysis of species.Monitoring the regioselectivity of nitration, identifying byproducts.
In-situ Raman/IR Functional group analysis, monitoring of covalent bond formation/breakage.Tracking the introduction of the nitro group and the formation of the heterocyclic core.
In-situ UV-Vis Electronic transitions, conjugation changes, reaction kinetics.Following the progress of the nitration reaction and subsequent derivatization.

High-Throughput Computational Screening and Machine Learning for Novel Derivative Design

The thieno[3,2-b]pyridine scaffold is a key component in a number of kinase inhibitors. High-throughput computational screening and machine learning (ML) offer a powerful approach to accelerate the discovery and optimization of new derivatives of this compound with enhanced biological activity.

Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, such as their inhibitory effect on Pim-1 kinase. nih.govresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. springerprofessional.de

Machine Learning Algorithms: Advanced ML algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on existing datasets of kinase inhibitors to identify novel scaffolds and predict the activity of new derivatives with high accuracy. nih.govspringerprofessional.de

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to their target proteins. researchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the key interactions that govern binding.

The following table outlines the potential of different computational approaches:

Computational MethodApplication in Derivative DesignExpected Outcome
QSAR Predicting the biological activity of virtual derivatives. nih.govresearchgate.netPrioritization of synthetic targets with high predicted potency.
Machine Learning Identifying novel chemical scaffolds with desired activity, predicting off-target effects. nih.govspringerprofessional.deExpansion of the chemical space of potential inhibitors, improved selectivity profiles.
Molecular Docking Predicting binding poses and affinities to target proteins. researchgate.netUnderstanding the molecular basis of inhibition, guiding structure-based design.
Molecular Dynamics Assessing the stability of protein-ligand complexes and identifying key interactions.Refinement of binding hypotheses, prediction of resistance mutations.

Exploration of Unconventional Reactivity and Novel Rearrangement Reactions

The unique electronic properties of the nitro-substituted thienopyridine ring system may enable unconventional reactivity and novel rearrangement reactions, opening up new avenues for chemical diversification.

Areas for Exploration:

Photocatalysis: The nitro group can participate in photocatalytic reactions, which could be harnessed to achieve novel transformations of the this compound core. worktribe.com Visible-light-mediated reactions could offer mild and selective methods for functionalization. The use of porphyrins as photocatalysts in related systems has shown promise. nih.gov

Thermal Rearrangements: Strained heterocyclic systems related to thienopyridines have been shown to undergo thermal rearrangements to form novel molecular architectures. acs.org Investigating the thermal behavior of this compound and its derivatives could lead to the discovery of unexpected and synthetically useful transformations.

Reactivity of the Nitro Group: The nitro group itself is a versatile functional handle that can be reduced to an amino group, which can then be further functionalized. abertay.ac.uk Exploring the selective reduction of the nitro group in the presence of other reducible functionalities within the molecule is a key challenge. The reactivity of nitroaromatic compounds is influenced by their strong electron-withdrawing nature. mdpi.com

Tailoring this compound Derivatives for Specific Bio-Orthogonal Chemistry Applications

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The thienopyridine scaffold, when appropriately functionalized, could be a valuable tool in this field.

Potential Bio-orthogonal Applications:

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the this compound core would enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govdovepress.comnih.govillinois.edu This would allow for the specific labeling and tracking of biomolecules in a cellular context. beilstein-journals.org

Nitrone-Based Cycloadditions: The nitro group could potentially be converted to a nitrone, which can participate in [3+2] cycloaddition reactions with alkenes or alkynes. acs.org This type of bio-orthogonal reaction has been used for protein labeling and imaging.

Probe Development: Derivatives of this compound could be designed as fluorescent probes or affinity-based probes to study the activity and localization of specific enzymes or receptors in living cells.

Deeper Elucidation of Biological System Interactions at the Atomic and Sub-Molecular Level

A fundamental understanding of how this compound and its derivatives interact with their biological targets at the atomic level is essential for rational drug design.

Advanced Analytical Techniques:

High-Resolution Co-crystallography: Obtaining high-resolution X-ray crystal structures of derivatives in complex with their target proteins would provide a detailed map of the binding interactions, guiding further optimization.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM can provide near-atomic resolution structures, revealing the binding mode of the ligand.

Atomic Force Microscopy (AFM): AFM can be used to visualize and measure the forces of interaction between a single ligand molecule and its receptor on a cell surface or in a lipid bilayer. nih.govnih.govyoutube.com This technique can provide unique insights into the dynamics of binding in a near-physiological environment.

Molecular Dynamics Simulations: As mentioned previously, large-scale molecular dynamics simulations can complement experimental data by providing a dynamic picture of the binding process and helping to rationalize structure-activity relationships. mdpi.com

The table below summarizes the contributions of these techniques:

TechniqueLevel of DetailKey Insights for this compound Research
Co-crystallography Atomic resolutionPrecise binding site interactions, water-mediated contacts, conformational changes.
Cryo-EM Near-atomic resolutionStructure of large, flexible protein-ligand complexes.
AFM Single-molecule levelBinding forces, kinetics of interaction on cell surfaces. nih.govnih.gov
Molecular Dynamics Atomic and temporal detailDynamic behavior of the ligand in the binding pocket, free energy of binding. mdpi.com

By pursuing these future research directions, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for the development of novel therapeutics and chemical probes.

Q & A

Q. What are the key synthetic strategies for preparing 6-Nitrothieno[3,2-b]pyridin-7-ol, and how do reaction conditions affect yield and purity?

The synthesis typically involves nitration of a pre-formed thieno[3,2-b]pyridin-7-ol scaffold. A common approach includes using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group regioselectively at the 6-position . Critical parameters include solvent choice (e.g., sulfuric acid as a catalyst), stoichiometry of nitrating agents, and reaction duration. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for nitro-substituted rings) and confirms regiochemistry .
  • IR Spectroscopy : Detects nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 210.2) .
  • X-ray Crystallography : Resolves crystal packing and nitro group orientation, as demonstrated in related thienopyridinol complexes .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and biological activity of thieno[3,2-b]pyridin-7-ol derivatives?

The nitro group is strongly electron-withdrawing, reducing electron density in the aromatic system and enhancing electrophilic interactions with biological targets. Computational studies (e.g., DFT) show increased binding affinity to enzymes like ketohexokinase due to improved π-stacking and hydrogen bonding . Comparative SAR studies with amino or hydroxyl analogs reveal distinct activity profiles, such as selective kinase inhibition versus phosphodiesterase modulation .

Q. What experimental strategies resolve discrepancies in reported biological activities of this compound?

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for antiproliferative assays) and enzyme concentrations .
  • Purity Validation : Employ HPLC (>98% purity) to exclude confounding impurities .
  • Stability Monitoring : Track degradation under varying pH and temperature via UV-Vis spectroscopy .
  • Control Experiments : Compare with structurally similar compounds to isolate nitro-specific effects .

Q. What computational methods predict the binding modes of this compound to enzyme targets?

  • Molecular Docking : Tools like AutoDock Vina utilize X-ray structures (e.g., PDB 3NCA) to model interactions with ketohexokinase .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time, focusing on nitro group interactions with catalytic residues .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with inhibitory potency .

Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes .
  • Stability Protocols : Store at 4°C in amber vials to prevent photodegradation; avoid prolonged exposure to basic conditions (>pH 9) .
  • In Silico LogP Prediction : Guide derivatization (e.g., prodrug strategies) to improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrothieno[3,2-b]pyridin-7-ol
Reactant of Route 2
6-Nitrothieno[3,2-b]pyridin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.